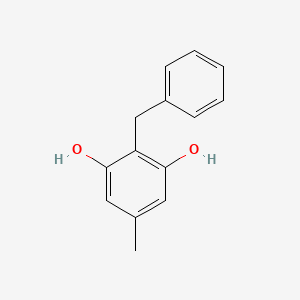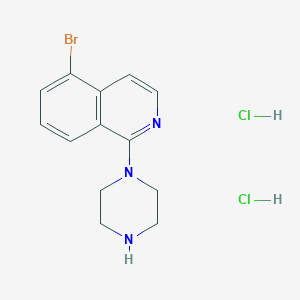
5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride” is a chemical compound with the molecular formula C13H16BrCl2N3. It has a molecular weight of 365.0962 . It is a white solid .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride” is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H .Physical And Chemical Properties Analysis
“5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride” is a white solid . It has a molecular weight of 365.0962 . The compound’s InChI code is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H .科学的研究の応用
Medicinal Chemistry and Pharmacological Applications
Piperazine and its derivatives, including 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride, have shown a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. The molecule is part of a larger family of compounds that exhibit significant medicinal potential, from antimalarial effects to their roles as serotonin receptor antagonists and absorption enhancers in CO2 capture processes. The versatility of piperazine-based compounds has spurred ongoing research into their synthesis and potential therapeutic uses.
Antimalarial Efficacy : Piperazine derivatives have been utilized in antimalarial combination therapies, demonstrating high efficacy and safety in the treatment against Plasmodium falciparum and Plasmodium vivax malaria. Their role in fixed-dose combinations, such as dihydroartemisinin–piperaquine, underscores their importance in current antimalarial strategies (Gargano, Cenci, & Bassat, 2011).
Serotonin Receptor Antagonism : Some piperazine derivatives have been identified as potent antagonists at 5-HT1A and 5-HT1B receptors, offering a novel approach to fast-acting antidepressant and anxiolytic therapies. These compounds can increase serotonin levels in the brain, potentially providing rapid therapeutic onset for depression and anxiety disorders (Watson & Dawson, 2007).
Therapeutic Patents and Drug Design : The presence of the piperazine moiety in a wide range of therapeutic agents underscores its significance in drug design. Piperazine derivatives have been patented for various uses, including CNS agents, anticancer, cardio-protective agents, and more, highlighting the scaffold's flexibility in discovering drug-like elements for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity : Piperazine scaffolds have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The incorporation of piperazine as a core structural element in anti-TB molecules highlights its importance in the development of new antimycobacterial agents (Girase et al., 2020).
Isoquinoline Derivatives in Modern Therapeutics : Isoquinoline derivatives, including those containing the piperazine ring, have shown promising biological activities ranging from antifungal to antitumor effects. These compounds' pharmacological importance is being explored for potential applications in treating various diseases, offering insights for future drug discovery and development (Danao et al., 2021).
特性
IUPAC Name |
5-bromo-1-piperazin-1-ylisoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3.2ClH/c14-12-3-1-2-11-10(12)4-5-16-13(11)17-8-6-15-7-9-17;;/h1-5,15H,6-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRIDMDZUVWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC=C3Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

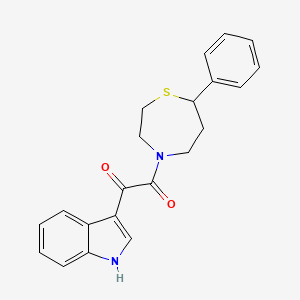
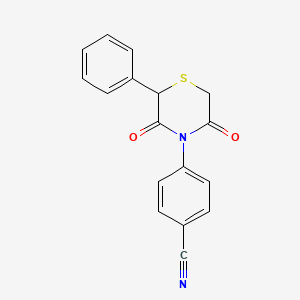
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)
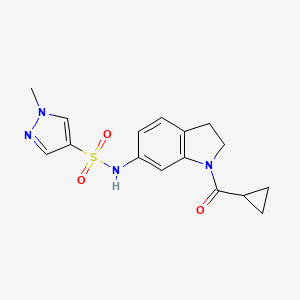
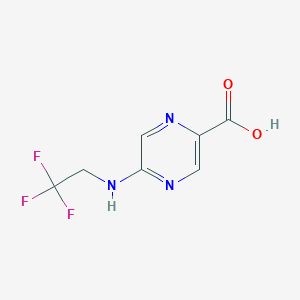
![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)
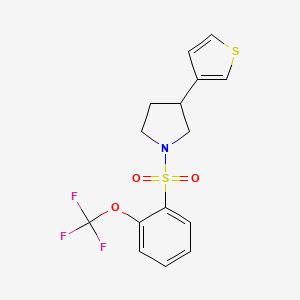
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583779.png)
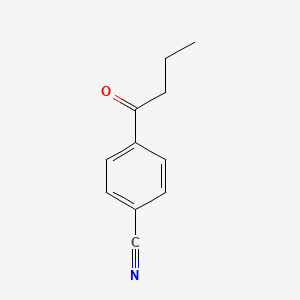
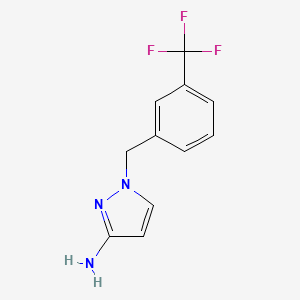
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)
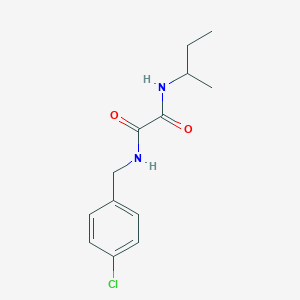
![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)
